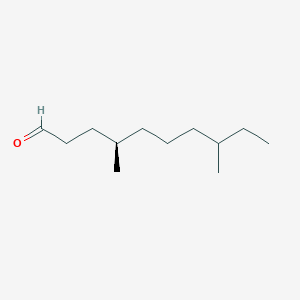
(4R)-4,8-Dimethyldecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4,8-Dimethyldecanal is an organic compound with the molecular formula C12H24O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is notable for its presence in various natural products and its applications in different fields, including fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4,8-Dimethyldecanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentene and 1-octene.
Hydroformylation: The key step involves the hydroformylation of 4-methyl-1-pentene to produce 4-methylpentanal. This reaction is catalyzed by a rhodium complex under high pressure of carbon monoxide and hydrogen.
Aldol Condensation: The 4-methylpentanal undergoes aldol condensation with 1-octene in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalyst Optimization: Using optimized catalysts to increase yield and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Utilizing distillation and crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (4R)-4,8-Dimethyldecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: 4,8-Dimethyldecanoic acid.
Reduction: 4,8-Dimethyldecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4R)-4,8-Dimethyldecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (4R)-4,8-Dimethyldecanal involves its interaction with specific molecular targets:
Aldehyde Group Reactivity: The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins.
Pathways Involved: It can participate in metabolic pathways involving aldehyde dehydrogenases and reductases, leading to its conversion into other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
(4R)-4,8-Dimethyldecanal can be compared with other similar compounds, such as:
4,8-Dimethylnonanal: Similar structure but with one less carbon atom.
4,8-Dimethyldodecanal: Similar structure but with one more carbon atom.
4,8-Dimethylundecanal: Similar structure but with a different chain length.
Uniqueness:
Chirality: The (4R) configuration imparts specific stereochemical properties that can influence its reactivity and interactions.
Applications: Its unique odor profile makes it particularly valuable in the fragrance industry.
Eigenschaften
CAS-Nummer |
632340-07-9 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
(4R)-4,8-dimethyldecanal |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3/t11?,12-/m1/s1 |
InChI-Schlüssel |
XAUQKOJHYTYNRM-PIJUOVFKSA-N |
Isomerische SMILES |
CCC(C)CCC[C@@H](C)CCC=O |
Kanonische SMILES |
CCC(C)CCCC(C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)
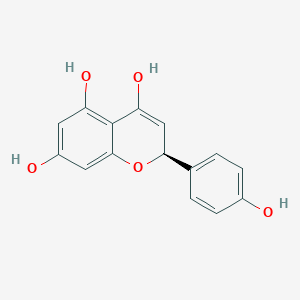
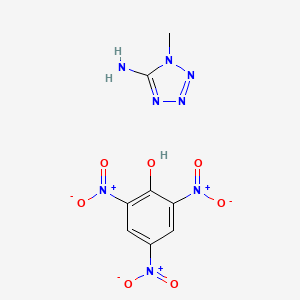
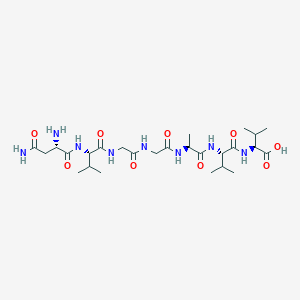
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)

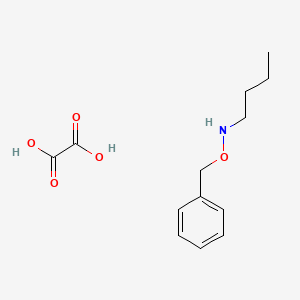
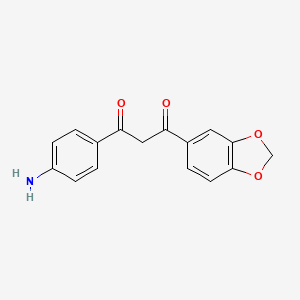


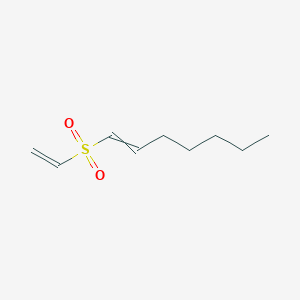
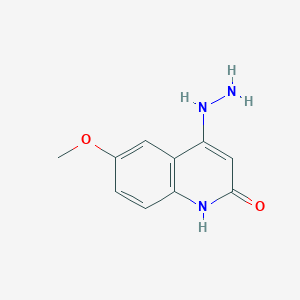
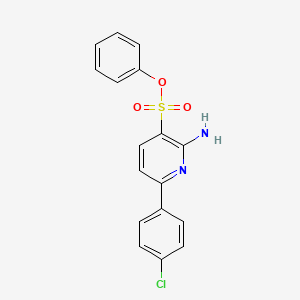
![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
